
1,1,1-Trifluoro-2,4-pentanedione
Overview
Description
. It is a colorless liquid that belongs to the class of β-diketones. This compound is notable for its use as a precursor to heterocycles, such as pyrazoles, and metal chelates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2,4-pentanedione can be synthesized through various methods. One common method involves the condensation of esters of trifluoroacetic acid with acetone . Another method includes reacting 1,1-trifluoro-4-alkoxy pent-3-ene-2-ketone with carboxylic acid . Additionally, a two-step method involves reacting trifluoroacetate and acetone under the influence of sodium methanolate and/or sodium ethoxide to obtain an enol sodium salt, which is then acidified and distilled to yield trifluoroacetylacetone .
Industrial Production Methods: Industrial production methods for trifluoroacetylacetone typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield, safety, and environmental protection .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-2,4-pentanedione undergoes various chemical reactions, including:
Condensation Reactions: It can react with thiobenzoylhydrazine to form condensation products with a 5-hydroxy-2-pyrazoline structure.
Schiff’s Base Reactions: It can form resins through Schiff’s base reactions, which are used for treating cadmium-contaminated water.
Common Reagents and Conditions: Common reagents used in reactions with trifluoroacetylacetone include thiobenzoylhydrazine, sodium methanolate, sodium ethoxide, and carboxylic acids . Reaction conditions often involve mild temperatures and specific pH levels to optimize yield and product formation.
Major Products Formed: Major products formed from reactions involving trifluoroacetylacetone include pyrazoles, metal chelates, and resins .
Scientific Research Applications
Chemical Applications
Synthesis of Heterocycles and Metal Chelates
1,1,1-Trifluoro-2,4-pentanedione is primarily utilized as a reagent in the synthesis of various heterocycles and metal chelates. It serves as a precursor for compounds such as 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .
Reactions Involving this compound
The compound undergoes several significant chemical reactions:
- Condensation Reactions : It can react with thiobenzoylhydrazine to yield condensation products featuring a 5-hydroxy-2-pyrazoline structure.
- Schiff’s Base Reactions : These reactions lead to the formation of resins that are effective in treating cadmium-contaminated water .
Biological Applications
Enzyme Inhibition
In biological research, this compound has been studied for its potential to inhibit enzymes such as epoxidase. This capability is particularly relevant in the context of developing treatments for diseases like diabetes.
Luminescent Materials
The compound is also involved in the synthesis of luminescent materials. These materials have applications in sensors and other technologies that require light-emitting properties .
Industrial Applications
Environmental Remediation
One notable industrial application of this compound is its role in environmental remediation. The resins formed through Schiff’s base reactions can effectively treat cadmium-contaminated water.
Production of Luminescent Complexes
The compound is used to create stable luminescent complexes with trivalent lanthanides. These complexes have important applications in light-emitting sensors for both heterogeneous and homogeneous systems .
Case Study 1: Synthesis of Metal Chelates
A study published in the Journal of Photochemistry and Photobiology explored the use of this compound in synthesizing metal chelates. The resulting complexes demonstrated enhanced stability and luminescent properties suitable for sensor applications.
Case Study 2: Environmental Application
Research conducted on the treatment of cadmium-contaminated water highlighted the efficiency of resins formed from Schiff’s base reactions involving this compound. The study showed a significant reduction in cadmium levels post-treatment.
Mechanism of Action
The mechanism of action of trifluoroacetylacetone involves its ability to form chelates with metals. This chelation process is crucial in various applications, such as catalysis and the removal of heavy metals from contaminated water . The compound’s ability to undergo tautomeric transitions between keto and enol forms also plays a significant role in its reactivity and effectiveness .
Comparison with Similar Compounds
Acetylacetone (2,4-pentanedione): Unlike trifluoroacetylacetone, acetylacetone does not contain fluorine atoms, which affects its reactivity and stability.
Hexafluoroacetylacetone (1,1,1,5,5,5-hexafluoro-2,4-pentanedione): This compound has six fluorine atoms, making it more stable and less reactive compared to trifluoroacetylacetone.
Uniqueness: 1,1,1-Trifluoro-2,4-pentanedione is unique due to its balance of reactivity and stability, attributed to the presence of three fluorine atoms. This makes it a versatile compound in various chemical reactions and applications .
Biological Activity
1,1,1-Trifluoro-2,4-pentanedione (TFAPD) is a fluorinated β-diketone known for its unique chemical properties and potential biological activities. As a synthetic compound, it is not naturally occurring and has been primarily studied in the context of its interactions with metal ions and its effects on biological systems. This article reviews the biological activity of TFAPD, focusing on its antimicrobial properties, interactions with metal complexes, and implications for human health based on available research.
Chemical Structure and Properties
TFAPD is characterized by the presence of two keto groups separated by a carbon atom, which is typical of β-diketones. Its molecular formula is , and it exhibits significant stability due to the trifluoromethyl groups that enhance its lipophilicity and reactivity.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of TFAPD and its metal complexes. A notable study synthesized mixed-ligand copper(II) complexes using TFAPD, demonstrating broad-spectrum antimicrobial activity against various bacterial strains and fungi. The results indicated that these complexes exhibited significant inhibition zones against Escherichia coli, Staphylococcus aureus, and Candida albicans at concentrations ranging from 100 to 25 mg/mL. The most effective complex was identified as , which showed enhanced activity against Gram-negative bacteria compared to Gram-positive strains .
Table 1: Antimicrobial Activity of Copper(II) Complexes of TFAPD
Compound | Target Organism | Inhibition Zone (mm) | Activity Level |
---|---|---|---|
E. coli | 30 | Very Sensitive | |
Klebsiella pneumoniae | 28 | Sensitive | |
Staphylococcus aureus | 20 | Sensitive | |
Candida albicans | 25 | Sensitive |
Interaction with Metal Ions
TFAPD has been studied for its ability to form stable complexes with various metal ions, particularly lanthanides and transition metals. Research indicates that these metal complexes can exhibit enhanced photophysical properties, which may have implications for their use in photodynamic therapy or as luminescent probes in biological systems . The interaction between TFAPD and metal ions can alter the biological activity of both the ligand and the metal, potentially leading to novel therapeutic applications.
Human Health Implications
Although TFAPD is not a naturally occurring metabolite, it has been detected in human blood samples from individuals exposed to this compound or its derivatives. This exposure raises concerns regarding its potential health effects, particularly as part of the human exposome—an individual's lifetime collection of environmental exposures . The compound's stability and persistence in biological systems necessitate further investigation into its toxicological profile.
Case Studies
A study published in the Journal of Photochemistry and Photobiology explored the structural properties and biological implications of TFAPD complexes. The researchers utilized advanced spectroscopic techniques to analyze the interactions between TFAPD and various ligands, revealing insights into their biological mechanisms . Another investigation focused on the environmental impact of TFAPD, highlighting its role in chromium mobilization during water-rock interactions .
Q & A
Basic Research Questions
Q. What are the key physical properties of 1,1,1-Trifluoro-2,4-pentanedione relevant to its handling in laboratory settings?
- Answer : The compound is a colorless to deep brown liquid (depending on purity) with a boiling point of 105–107°C, density of 1.27 g/mL, and slight water solubility. It is flammable (flash point 26°C) and reacts with oxidizing agents. Safety protocols include using PPE, working in a fume hood, and storing at ambient temperatures away from ignition sources .
Q. How can researchers verify the purity of this compound prior to synthetic applications?
- Answer : Purity can be assessed via gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, or refractive index measurements (n<sup>20</sup>/D = 1.388–1.389). Thermogravimetric analysis (TGA) can also detect impurities by comparing observed vaporization enthalpy (ΔvapH° = 37.27 kJ/mol) to literature values .
Q. What solvent systems are optimal for dissolving this compound in coordination chemistry experiments?
- Answer : The compound is soluble in organic solvents like chloroform, ethanol, and acetone. For metal-complex synthesis, dry chloroform is preferred to avoid hydrolysis of sensitive precursors .
Advanced Research Questions
Q. How does solvent polarity influence the tautomeric equilibrium of this compound, and what experimental approaches can study this phenomenon?
- Answer : Polar protic solvents (e.g., ethanol) disrupt intramolecular hydrogen bonding, shifting the equilibrium toward the diketo form, while nonpolar solvents (e.g., CDCl3) stabilize the enol tautomer. <sup>19</sup>F NMR is the primary tool for monitoring tautomeric ratios, as demonstrated by a 4–8 ppm chemical shift difference between forms .
Q. What methodological considerations are critical when synthesizing lanthanide complexes with this compound?
- Answer : Key steps include:
- Using anhydrous conditions to prevent ligand hydrolysis.
- Stoichiometric control (e.g., 3:1 ligand-to-metal ratio for tris-complexes).
- Characterization via elemental analysis (C, H, N within ±0.4% of theoretical values), IR spectroscopy (C=O stretches at ~1600 cm<sup>−1</sup>), and single-crystal XRD for structural refinement .
Q. How can computational modeling leverage thermodynamic data (e.g., ΔfH°gas) to predict the reactivity of this compound?
- Answer : Enthalpy of formation values (ΔfH°gas = -993.3 to -1003.3 kJ/mol for keto/enol forms) inform reaction feasibility in gas-phase studies. Density Functional Theory (DFT) can correlate these values with bond dissociation energies and electron affinities for reaction pathway predictions .
Q. How should researchers address contradictions in reported molecular formulas (C5H5F3O2 vs. C6H9F3O2) for this compound?
- Answer : Cross-validate data using authoritative sources (e.g., NIST, PubChem). The correct formula is C5H5F3O2 (MW 154.09), as confirmed by crystallographic and spectroscopic studies . Discrepancies in commercial databases may arise from typographical errors or outdated entries.
Q. Methodological Notes
- Crystallography : For structural analysis of metal complexes, SHELX programs are widely used for refinement, though newer software may offer superior features for twinned or high-resolution data .
- Spectroscopy : <sup>19</sup>F NMR is indispensable for studying fluorine-specific interactions, while IR spectroscopy identifies carbonyl coordination shifts in metal complexes .
Properties
IUPAC Name |
1,1,1-trifluoropentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXHPUAKLCCLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059896 | |
Record name | 1,1,1-Trifluoroacetylacetone | |
Source | EPA DSSTox | |
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Molecular Weight |
154.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,1,1-Trifluoro-2,4-pentanedione | |
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CAS No. |
367-57-7 | |
Record name | 1,1,1-Trifluoro-2,4-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-57-7 | |
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Record name | 1,1,1-Trifluoroacetylacetone | |
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Record name | Trifluoroacetylacetone | |
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Record name | 2,4-Pentanedione, 1,1,1-trifluoro- | |
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Record name | 1,1,1-Trifluoroacetylacetone | |
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Record name | 1,1,1-trifluoropentane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.090 | |
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Record name | 1,1,1-TRIFLUORO-2,4-PENTANEDIONE | |
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Retrosynthesis Analysis
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